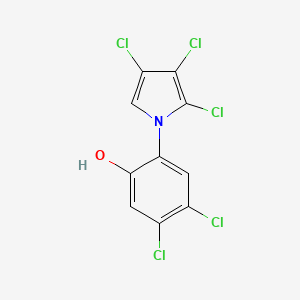

neopyrrolomycin D

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H4Cl5NO |

|---|---|

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

4,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |

InChI |

InChI=1S/C10H4Cl5NO/c11-4-1-7(8(17)2-5(4)12)16-3-6(13)9(14)10(16)15/h1-3,17H |

Clé InChI |

RGDAAAZWUJXHMU-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1Cl)Cl)O)N2C=C(C(=C2Cl)Cl)Cl |

Synonymes |

neopyrrolomycin D |

Origine du produit |

United States |

Isolation and Dereplication Methodologies for Neopyrrolomycin D

Cultivation and Fermentation Optimization of Producer Streptomyces Strains

Neopyrrolomycin (B1210405) D, along with its analogs, is a secondary metabolite produced by certain strains of Streptomyces, a genus of Gram-positive bacteria renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. nih.govnih.govnih.gov The initial step in obtaining neopyrrolomycin D is the successful cultivation of the producer Streptomyces strain. These bacteria are typically isolated from diverse environmental habitats, such as soil and marine sediments. escholarship.orgresearchgate.netnih.gov

The production of secondary metabolites like this compound is highly dependent on the composition of the culture medium and the physical parameters of fermentation. frontiersin.org Therefore, significant effort is dedicated to optimizing these conditions to maximize the yield of the desired compound. This optimization process often involves systematically varying the carbon and nitrogen sources, mineral salts, and trace elements in the growth medium. frontiersin.orgresearchgate.net Additionally, physical parameters such as pH, temperature, agitation speed, and aeration are carefully controlled and optimized during fermentation to ensure robust bacterial growth and enhance the production of the target metabolite. frontiersin.orgnih.govnih.gov For instance, studies on other Streptomyces species have shown that manipulating these factors can significantly increase the production of specific antibiotics. researchgate.net

The general workflow for cultivating Streptomyces and initiating the production of secondary metabolites includes:

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared to ensure a healthy and active population of bacteria for the main fermentation.

Fermentation: The seed culture is introduced into a larger volume of optimized fermentation medium. The fermentation is carried out in bioreactors where conditions can be precisely monitored and controlled.

Extraction: After a suitable incubation period, during which the bacteria produce this compound, the fermentation broth is harvested. The compound is then typically extracted from the culture using an organic solvent, such as ethyl acetate (B1210297). nih.govresearchgate.net

Table 1: Key Fermentation Parameters for Streptomyces Cultivation

| Parameter | Description | General Optimal Range |

| Carbon Source | Provides energy and carbon skeletons for biosynthesis. | Glucose, Starch, Glycerol |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | Yeast Extract, Peptone, Soybean Meal |

| pH | Affects enzyme activity and nutrient uptake. | 6.0 - 8.0 |

| Temperature | Influences metabolic rate and enzyme stability. | 25 - 37 °C |

| Agitation | Ensures uniform distribution of nutrients and oxygen. | 150 - 250 rpm |

| Aeration | Provides oxygen for aerobic respiration and biosynthesis. | Varies with bioreactor setup |

Advanced Chromatographic Separation Techniques for Compound Isolation

Following extraction from the fermentation broth, the crude extract contains a complex mixture of various metabolites. Isolating this compound from this mixture requires sophisticated separation techniques. nih.gov Chromatography is the cornerstone of this purification process. ijnrd.orgirejournals.comijcrt.org

The initial purification step often involves column chromatography. nih.govresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. irejournals.com For this compound, a typical approach would be to use a silica (B1680970) gel column and elute with a gradient of organic solvents.

For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is employed. nih.govijcrt.org Reversed-phase HPLC (RP-HPLC) is a particularly powerful technique for separating compounds like this compound. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. By carefully controlling the composition of the mobile phase, precise separation of the components in the mixture can be achieved. nih.gov

Table 2: Chromatographic Techniques for this compound Isolation

| Chromatographic Technique | Principle of Separation | Typical Application in this compound Isolation |

| Column Chromatography | Differential adsorption of compounds to a solid stationary phase. | Initial fractionation of the crude extract. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. | Final purification to obtain the pure compound. nih.gov |

Strategies for Rapid Dereplication and Identification of this compound

Dereplication is a critical step in natural product discovery that aims to rapidly identify known compounds in a complex mixture, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. nih.govresearchgate.net For this compound, a combination of chromatographic and spectroscopic techniques is used for its rapid identification. nih.gov

The most powerful approach for dereplication is the use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). gamanamspmvv.inekb.egresearchgate.net LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. researchgate.net High-resolution mass spectrometry can provide the exact molecular formula of the compound. nih.gov

Further structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net NMR provides detailed information about the chemical environment of the atoms within a molecule, allowing for the elucidation of its complete structure. nih.gov By comparing the LC-MS and NMR data of a purified compound with the data reported in the literature or stored in databases, researchers can quickly confirm its identity as this compound. nih.govnih.gov Modern strategies also employ molecular networking, which organizes MS/MS data based on chemical similarity, to facilitate the identification of known compounds and their analogs within a complex extract. nih.gov

Table 3: Analytical Techniques for this compound Dereplication and Identification

| Analytical Technique | Information Provided | Role in Identification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention time and molecular weight. | Rapidly suggests the presence of this compound by matching its known molecular weight. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula. | Confirms the elemental composition of the molecule. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity of atoms). | Provides definitive structural elucidation and confirmation. nih.gov |

Structural Elucidation and Analogous Chemical Architectures of Neopyrrolomycin D

Application of High-Resolution Spectroscopic Methodologies for Structural Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography of Related Neopyrrolomycins)

The definitive structure of neopyrrolomycin (B1210405) D was established through a combination of high-resolution mass spectrometry and comprehensive nuclear magnetic resonance (NMR) spectroscopic analysis. acs.org While a crystal structure for neopyrrolomycin D itself has not been reported, the foundational chemical architecture of the neopyrrolomycin family was unequivocally confirmed by single-crystal X-ray crystallography performed on its analogue, neopyrrolomycin B. acs.orgnih.gov This X-ray analysis provided a precise three-dimensional model of the core phenylpyrrole scaffold, validating the connectivity and spatial arrangement of the atoms, which served as a critical reference for elucidating the structures of other family members like this compound. acs.orgwikipedia.org

The elucidation of this compound's specific structure relied heavily on one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments. acs.org High-resolution mass spectrometry (HRMS) initially established the molecular formula. Subsequent NMR analysis allowed for the precise placement of substituents. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for establishing long-range correlations between protons and carbons, which pieced together the substituted phenyl and pyrrole (B145914) ring systems. acs.org These spectroscopic techniques, when compared against the data for the crystallographically-defined neopyrrolomycin B, allowed for the unambiguous assignment of this compound's planar structure. acs.orgnih.gov

Below is a table summarizing the reported ¹H and ¹³C NMR spectral data for this compound, which are instrumental in its structural assignment.

Table 1: ¹H and ¹³C NMR Data for this compound Data sourced from reference acs.org.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 2 | 122.8 | |

| 3 | 117.5 | 7.15 (s) |

| 4 | 120.1 | 6.87 (s) |

| 5 | 110.1 | |

| 1' | 136.4 | |

| 2' | 124.5 | |

| 3' | 155.9 | |

| 4' | 115.9 | |

| 5' | 149.9 | |

| 6' | 121.2 | 7.59 (s) |

Determination of Absolute and Relative Stereochemistry

This compound possesses a single stereogenic center within its structure. The determination of stereochemistry involves defining both the relative and absolute configuration of this center. ucalgary.ca Relative configuration describes the arrangement of substituents at a chiral center in relation to other chiral centers within the same molecule, while absolute configuration describes the precise three-dimensional spatial arrangement of those substituents. libretexts.orgspcmc.ac.in

In the initial report on the isolation and characterization of neopyrrolomycins B, C, and D, the structure of this compound was elucidated by NMR spectroscopy. acs.orgnih.gov The optical activity for neopyrrolomycin B was reported ([α]D +4.5), confirming its chiral nature. acs.org However, the specific experimental methods used to determine the absolute or relative stereochemistry of the chiral center in this compound were not detailed in this foundational study. Such a determination would typically require techniques like chiral chromatography, the application of chiral derivatizing agents followed by NMR analysis, or comparison with a synthetic standard of known configuration.

Comparative Structural Analysis within the Neopyrrolomycin Family (B, C, and D)

Neopyrrolomycins B, C, and D are a closely related series of halogenated phenylpyrrole antibiotics isolated from a Streptomyces species. acs.orgnih.gov They share an identical core skeleton but differ in the halogenation pattern on the phenyl ring. Neopyrrolomycin B is the most heavily halogenated of the three, featuring a hexachlorinated phenyl group. acs.org Neopyrrolomycins C and D are isomers, both containing a mix of chlorine and bromine atoms, which distinguishes them from the solely chlorinated neopyrrolomycin B. acs.org The precise positioning of these halogens is the sole structural difference between them, leading to distinct spectroscopic profiles. acs.org

The table below summarizes the structural distinctions between these three analogues.

Table 2: Structural Comparison of Neopyrrolomycins B, C, and D Data sourced from reference acs.org.

| Compound | Molecular Formula | Halogenation Pattern on Phenyl Ring |

|---|---|---|

| Neopyrrolomycin B | C₁₀H₃Cl₆NO | Hexachloro-substituted |

| Neopyrrolomycin C | C₁₀H₃BrCl₄NO | Tetrachloro, monobromo-substituted |

| This compound | C₁₀H₃BrCl₄NO | Tetrachloro, monobromo-substituted (isomeric to C) |

Structural Relationships to Other Naturally Occurring Halogenated Pyrrole and Phenylpyrrole Compounds

The neopyrrolomycins belong to the broader class of phenylpyrrole natural products, which are characterized by a phenyl group directly attached to a pyrrole ring. wur.nl This structural motif is found in a variety of other microbial metabolites. Perhaps the most well-known related compound is pyrrolnitrin (B93353), a potent antifungal agent produced by Pseudomonas species. acs.orgresearchgate.net Structurally, pyrrolnitrin shares the 2-phenylpyrrole core with the neopyrrolomycins but differs in its halogenation (two chlorine atoms) and the presence of a nitro group on the pyrrole ring, a feature absent in the neopyrrolomycins. wur.nl

Other related families include the pyrrolomycins and dioxapyrrolomycin. wur.nlscispace.com The pyrrolomycins, from which the neopyrrolomycins derive their name, also feature a halogenated pyrrole ring but can have different substitution patterns and side chains. Dioxapyrrolomycin is another chlorinated phenylpyrrole antibiotic that exhibits significant structural similarity but includes additional complexity in its side chain. wur.nlscispace.com The frequent occurrence of halogen atoms, particularly chlorine and bromine, is a defining characteristic of this entire class of natural products, with thousands of halogenated organic compounds now known to be produced by marine and terrestrial organisms. nih.govlibretexts.org

Biosynthesis and Genetic Determinants of Neopyrrolomycin D Production

Identification and Characterization of the Neopyrrolomycin (B1210405) Biosynthetic Gene Cluster

The production of complex natural products like neopyrrolomycin D in bacteria is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.net While the specific BGC for this compound has not been explicitly detailed in publicly available literature, extensive research on the closely related pyrrolomycin F, produced by Actinosporangium vitaminophilum and Streptomyces sp. strain UC 11065, provides a foundational model.

Analysis of the pyrrolomycin F (pyf) gene cluster revealed a collection of genes encoding enzymes essential for its biosynthesis. The cluster contains genes for halogenases, oxidoreductases, and enzymes involved in the synthesis of the pyrrole (B145914) ring. A key feature is the presence of genes for tryptophan metabolism, indicating that tryptophan is a likely precursor for the pyrrole moiety. The identification of such clusters is typically achieved through genome sequencing of the producing organism, followed by bioinformatic analysis using tools like antiSMASH or 2ndFind, which can predict BGCs based on homology to known biosynthetic genes. researchgate.netnih.go.jp

Table 1: Representative Genes in a Model Pyrrolomycin Biosynthetic Gene Cluster

| Gene (example) | Proposed Function | Role in Biosynthesis |

| pyfH | Tryptophan halogenase | Catalyzes the chlorination of the tryptophan precursor. |

| pyfO | FAD-dependent monooxygenase | Involved in the oxidative rearrangement of the tryptophan side chain. |

| pyfP | Pyrrole-2-carboxylate decarboxylase | Removes the carboxyl group from an intermediate to form the pyrrole ring. |

| pyfT | Transporter protein | May be involved in the export of the final antibiotic product. |

| pyfR | Regulatory protein | Controls the expression of the other genes within the cluster. |

This table is a model based on characterized pyrrolomycin gene clusters; the specific genes for this compound may differ.

Elucidation of Proposed Biosynthetic Pathway Intermediates and Enzymatic Steps

The biosynthesis of this compound is proposed to start from the amino acid L-tryptophan. The pathway involves a series of enzymatic modifications, including halogenation, oxidative rearrangement, and cyclization to form the characteristic dichlorinated pyrrole ring linked to a trichlorinated phenol (B47542).

The proposed key steps, inferred from studies on related pyrrolomycins, are:

Halogenation: The pathway likely initiates with the chlorination of L-tryptophan at specific positions on the indole (B1671886) ring by a tryptophan halogenase.

Oxidative Cleavage: A FAD-dependent monooxygenase is thought to catalyze the oxidative cleavage and rearrangement of the tryptophan side chain.

Pyrrole Formation: Subsequent enzymatic steps, including decarboxylation, lead to the formation of the 2,3-dichloropyrrole intermediate.

Phenol Moiety Synthesis: The trichlorinated phenol moiety is likely synthesized from a separate precursor, possibly derived from the shikimate pathway, and subsequently chlorinated.

Coupling: The final step would involve the coupling of the dichloropyrrole and trichlorophenol moieties.

The exact sequence and the specific intermediates and enzymes for this compound remain an area for further detailed investigation.

Isotopic Labeling and Precursor Feeding Studies to Delineate Biosynthetic Flux

Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products. biosyntan.dechempep.com In this method, the producing organism is fed with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). chempep.comnih.gov The position of these isotopes in the final product is then determined by mass spectrometry or NMR, revealing which precursors are incorporated and how they are assembled. ibs.fr

While specific isotopic labeling or precursor feeding studies for this compound have not been reported in the available scientific literature, such experiments would be crucial to confirm the proposed biosynthetic pathway. For instance, feeding a culture of Streptomyces sp. AMRI-33844 with ¹³C-labeled L-tryptophan would be expected to result in the incorporation of the ¹³C label into the pyrrole ring of this compound. Similarly, feeding with labeled shikimic acid precursors could elucidate the origin of the phenolic ring. These studies are essential for understanding the metabolic flux and the precise biosynthetic origins of the atoms in the molecule. nih.gov

Genetic Engineering and Pathway Manipulation Strategies for Enhanced Production or Structural Diversification

Genetic engineering offers a promising avenue for improving the production of valuable natural products and for creating novel analogs. nih.govevitria.com Strategies for manipulating the this compound pathway could include:

Overexpression of Regulatory Genes: Increasing the expression of positive regulatory genes within the BGC can enhance the transcription of the entire pathway, leading to higher yields. nih.gov

Precursor Engineering: Modifying primary metabolic pathways to increase the intracellular supply of precursors like L-tryptophan and chorismate-derived molecules can boost the production of the final compound. nih.govgoogle.com

Heterologous Expression: The entire this compound biosynthetic gene cluster could be cloned and expressed in a more genetically tractable host organism, such as Streptomyces coelicolor or E. coli, which might offer faster growth and higher production levels. nih.govsavemyexams.com

Combinatorial Biosynthesis: By inactivating or swapping genes, particularly the halogenases, from different but related pathways, it may be possible to generate novel neopyrrolomycin analogs with different halogenation patterns. This could lead to compounds with improved activity or different pharmacological properties.

Table 2: Genetic Engineering Strategies for this compound

| Strategy | Objective | Example Approach |

| Enhanced Production | Increase the yield of this compound. | Overexpress a pathway-specific positive regulator or increase the copy number of the entire BGC. |

| Structural Diversification | Create novel analogs of this compound. | Inactivate the native halogenase and introduce a halogenase from a different pathway that acts on a different position. |

| Precursor Flux Enhancement | Increase the availability of biosynthetic precursors. | Engineer the primary metabolism to divert more carbon flux towards L-tryptophan synthesis. |

These strategies are based on established genetic engineering principles in the field of natural products and have not yet been specifically reported for this compound.

Total Synthesis and Chemical Derivatization Strategies for Neopyrrolomycin D

Retrosynthetic Analysis and Key Chemical Challenges in Neopyrrolomycin (B1210405) D Synthesis

Retrosynthetic analysis, a method of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning a complex synthesis. nih.gov For neopyrrolomycin D, this process highlights two primary chemical hurdles: the controlled, regioselective introduction of multiple chlorine atoms onto both the pyrrole (B145914) and phenyl rings, and the construction of the sterically hindered C-N biaryl axis, which gives rise to atropisomerism (axial chirality).

The key disconnections in a retrosynthetic plan for this compound would logically involve:

C-N Bond Disconnection: Breaking the bond between the phenyl and pyrrole rings. This simplifies the target into a polychlorinated aniline (B41778) derivative and a polychlorinated pyrrole fragment. However, re-forming this bond with bulky, substituted precursors can be challenging.

Pyrrole Ring Formation: Deconstructing the pyrrole ring itself, often via established methods like the Paal-Knorr or Barton-Zard reactions, which build the heterocyclic core from acyclic precursors. mdpi.comresearchgate.net

C-Cl Bond Disconnections: Removing the chlorine atoms to identify unhalogenated phenyl and pyrrole precursors. This emphasizes the need for highly regioselective halogenation methods, as direct chlorination of the parent rings would likely yield a mixture of isomers. researchgate.netresearchgate.net

The principal challenges that emerge from this analysis are:

Regiocontrol in Halogenation: The electron-rich nature of the pyrrole ring makes it susceptible to over-halogenation and reactions at multiple positions. researchgate.netchemrxiv.org Similarly, directing chlorination to the specific positions on the aniline fragment requires careful selection of reagents and reaction conditions.

Atroposelective Synthesis: The bulky ortho-substituent on the phenyl ring restricts rotation around the C-N bond, creating a chiral axis. A successful total synthesis must be able to control this stereochemistry, producing the desired (+)- or (-)-enantiomer. dntb.gov.uaacs.org

Pyrrole Ring Stability: Unsubstituted pyrroles can be prone to oxidation and polymerization, necessitating the use of protecting groups or carrying them through the synthesis in a more stable form. researchgate.net

Established Total Synthetic Routes to this compound and Related Pyrrole Scaffolds

A generalized overview of the synthetic approach is as follows:

Preparation of Precursors: Synthesis of a highly substituted dichlorophenylamine and a trichlorinated pyrrole precursor.

Ring Formation/Coupling: Construction of the core phenylpyrrole scaffold.

Final Modifications: Introduction or modification of functional groups to complete the synthesis.

This foundational work confirmed the structure of neopyrrolomycin and, crucially, provided access to both enantiomers, which is vital for studying the biological importance of the molecule's axial chirality. researchgate.net The synthesis of related pyrrole scaffolds often employs similar strategies, such as the Paal-Knorr reaction, to construct the heterocyclic ring from 1,4-dicarbonyl compounds and amines. mdpi.commdpi.com

Development of Chemical Methodologies for the Synthesis of this compound Analogues and Derivatives

Following the establishment of a total synthesis, research efforts expanded to create analogues of this compound to explore structure-activity relationships (SAR). researchgate.netresearchgate.net By systematically modifying the structure, chemists can probe which parts of the molecule are essential for its biological activity.

Systematic Functional Group Modifications and Chemical Diversification

A primary focus of analogue development has been the synthesis of less chlorinated versions of neopyrrolomycin. jst.go.jp Given that the number and position of chlorine atoms are known to significantly impact the biological activity of many natural products, creating a library of analogues with varying halogenation patterns is a logical strategy. researchgate.net

These modifications are achieved by utilizing different chlorinated or non-chlorinated starting materials in the synthetic sequence established by Tatsuta and Itoh. jst.go.jpresearchgate.net This allows for the creation of a diverse set of molecules where the impact of each chlorine atom can be assessed.

| Analogue Type | Modification Strategy | Rationale | Reference |

|---|---|---|---|

| Less Chlorinated Analogues | Use of starting materials with fewer chlorine atoms on the phenyl or pyrrole rings. | To determine the minimum halogenation required for activity and to potentially reduce toxicity. | jst.go.jp |

| Functional Group Interconversion | Chemical transformation of existing functional groups on the periphery of the molecule. | To explore the electronic and steric requirements for biological interaction. | researchgate.net |

Stereoselective Synthetic Approaches for Chiral Analogues

The C-N axial chirality of neopyrrolomycin is a defining structural feature. acs.org Modern asymmetric synthesis has provided a powerful toolkit for controlling such stereochemistry, moving beyond classical resolution to direct, catalyst-controlled methods. These strategies are critical for producing single-enantiomer drugs, as different atropisomers can have vastly different biological effects.

Several advanced catalytic asymmetric methods have been developed for the synthesis of axially chiral N-arylpyrroles and related structures:

Atroposelective Paal-Knorr Reaction: Using a combination of a Lewis acid and a chiral phosphoric acid as a catalyst system, anilines can be reacted with 1,4-diketones to form N-arylpyrroles with high enantioselectivity. mdpi.comd-nb.info

C-H Activation/Functionalization: Chiral-at-metal catalysts, such as those based on rhodium or palladium, can perform a dynamic kinetic resolution of a rapidly equilibrating mixture of atropisomers by selectively functionalizing one enantiomer at a C-H bond on the pyrrole ring. d-nb.infochim.itrsc.org

Central-to-Axial Chirality Conversion: This strategy involves creating a non-aromatic, centrally chiral precursor which is then oxidized to the aromatic, axially chiral product, transferring the stereochemical information in the process. mdpi.comacs.orgmdpi.com

| Method | Catalyst/Principle | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid (CPA) | De novo ring construction with inherent chirality control. | mdpi.commdpi.com |

| Asymmetric C-H Alkylation | Chiral Rhodium Lewis Acid | Dynamic kinetic resolution of fluxional atropisomers. | d-nb.info |

| Asymmetric Annulation | Copper-Squaramide Cooperative Catalysis | [4+1] annulation to build the pyrrole ring stereoselectively. | researchgate.net |

| Oxidative Aromatization | Central-to-Axial Chirality Transfer | Creation of a chiral center followed by oxidation to induce the chiral axis. | acs.orgmdpi.com |

Chemo-Enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis harnesses the high selectivity of enzymes for specific chemical transformations, which can be difficult to achieve with traditional chemical reagents. acs.org While a full chemo-enzymatic synthesis of this compound has not been reported, key advances have been made in the enzymatic halogenation of pyrrole-containing molecules.

Research has demonstrated that flavin-dependent halogenase enzymes, such as PrnC, can perform highly site-selective chlorination of pyrrole heterocycles. researchgate.netchemrxiv.org This approach offers a green alternative to chemical halogenation, which often requires harsh reagents and can suffer from a lack of regioselectivity. researchgate.net In a notable application, the PrnC enzyme was used in the chemo-enzymatic synthesis of a chlorinated analogue of Fludioxonil, an agrochemical fungicide that shares the phenylpyrrole core structure with neopyrrolomycin. researchgate.netresearchgate.net This work serves as a proof-of-concept that enzymatic halogenation could be a viable strategy for producing neopyrrolomycin derivatives under benign conditions. chemrxiv.org

Investigation of Regioselective and Chemoselective Transformations in Pyrrole Chemistry

The synthesis of this compound is a case study in the importance of regioselectivity and chemoselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over other possible positions. researchgate.net

The key regioselective challenge in the synthesis of this compound is the controlled chlorination of the aromatic rings. scientificupdate.com

Pyrrole Ring: Direct electrophilic chlorination of an unsubstituted pyrrole is difficult to control. Enzymatic halogenation using flavin-dependent halogenases has emerged as a superior method for achieving high regioselectivity. nih.gov These enzymes can bind the substrate in a specific orientation, exposing only one site to the reactive chlorinating species generated by the enzyme. researchgate.netnih.gov

Phenyl Ring: The directing effects of existing substituents on the phenyl ring are used to control the position of incoming chlorine atoms. However, achieving the precise polychlorination pattern of this compound requires a multi-step approach with carefully chosen reagents and protecting group strategies. researchgate.net

The development of these selective transformations, particularly catalyst-controlled and enzyme-catalyzed reactions, is crucial for the efficient and scalable synthesis of complex molecules like this compound and its analogues.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Neopyrrolomycin D

Antibacterial Activity of Neopyrrolomycin (B1210405) D

Neopyrrolomycin D is a halogenated pyrrole (B145914) antibiotic that has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.govacs.org It belongs to a group of related compounds, including neopyrrolomycins B and C, which are produced by Streptomyces species. nih.govacs.orgebi.ac.uk The core structure of these compounds, featuring a substituted pyrrole ring, is central to their biological activity.

This compound exhibits potent activity against a range of Gram-positive pathogens, including strains that have developed resistance to other classes of antibiotics. nih.govacs.org This makes it a compound of significant interest in the ongoing search for new treatments for infections caused by these organisms.

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of both hospital-acquired and community-associated infections and is recognized by the World Health Organization as a high-priority pathogen. nih.govmdpi.com this compound has shown significant efficacy against MRSA. nih.govacs.org Studies have reported Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL for this compound against various resistant strains of MRSA. nih.govacs.org This level of potency is comparable to or exceeds that of some clinically used antibiotics. The ability of this compound to inhibit the growth of MRSA at low concentrations highlights its potential as a lead compound for the development of new anti-MRSA agents.

Table 1: In Vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Bacterial Strain | This compound MIC (µg/mL) |

|---|---|

| MRSA | < 1 nih.govacs.org |

The emergence of Staphylococcus aureus strains with reduced susceptibility to vancomycin (B549263), known as vancomycin-intermediate Staphylococcus aureus (VISA), presents a significant therapeutic challenge. nih.govmdpi.com These strains often exhibit a thickened cell wall, which is believed to contribute to their resistance. nih.gov While specific MIC values for this compound against VISA strains are not extensively detailed in the available literature, its potent activity against a broad range of resistant Gram-positive pathogens suggests potential efficacy. nih.govacs.org Further investigation is warranted to fully characterize the activity profile of this compound against VISA isolates.

This compound has also been evaluated against other important Gram-positive pathogens. nih.govacs.org It has demonstrated potent activity against Enterococcus faecium, a bacterium that is increasingly associated with hospital-acquired infections and can be resistant to vancomycin (VRE). nih.govmdpi.com Additionally, this compound has shown efficacy against Streptococcus pneumoniae, a common cause of pneumonia, meningitis, and other infections. nih.govacs.org The MIC values for this compound against these organisms are reported to be less than 1 µg/mL, indicating a broad spectrum of activity against clinically relevant Gram-positive bacteria. nih.govacs.org

Table 2: In Vitro Activity of this compound Against Other Gram-Positive Pathogens

| Bacterial Strain | This compound MIC (µg/mL) |

|---|---|

| Enterococcus faecium | < 1 nih.govacs.org |

| Streptococcus pneumoniae | < 1 nih.govacs.org |

In contrast to its potent activity against Gram-positive bacteria, this compound has shown limited efficacy against Gram-negative pathogens. nih.gov The outer membrane of Gram-negative bacteria provides a formidable barrier that can prevent many antibiotics from reaching their intracellular targets. binasss.sa.cr Studies have shown that this compound is largely ineffective against Escherichia coli and Pseudomonas aeruginosa, with high MIC values indicating a lack of significant activity. nih.gov This suggests that the compound may be unable to penetrate the outer membrane of these bacteria or is susceptible to efflux pumps.

Time-kill kinetic assays are used to determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com A bactericidal effect is typically defined as a ≥3-log10 reduction in the number of colony-forming units (CFU)/mL. emerypharma.comactascientific.com While specific time-kill curve data for this compound is not widely published, the determination of its bactericidal or bacteriostatic nature is a critical step in its preclinical evaluation. This information helps to predict its potential clinical efficacy and inform the design of treatment regimens. Further studies are needed to fully characterize the time-kill kinetics of this compound against key Gram-positive pathogens.

Elucidation of the Molecular Mechanisms of Antibacterial Action

The precise molecular mechanism of action for the pyrrolomycin class of antibiotics was considered elusive for some time. However, recent research has shed significant light on how these potent natural compounds exert their antibacterial effects. The primary mode of action is not directed at a single enzyme or biosynthetic pathway but rather at a fundamental process essential for bacterial survival: energy generation at the cell membrane.

While many prominent antibiotics, such as β-lactams and glycopeptides, function by inhibiting the synthesis of the bacterial cell wall, there is no direct evidence to suggest this is the primary mechanism for this compound. However, some morphological changes to the cell envelope have been observed as a likely secondary effect of its primary action. For instance, imaging of Escherichia coli mutants exposed to pyrrolomycin showed blebbing of the bacterial cell wall, particularly at the sites of cell division asm.orgnih.gov. This structural damage is likely a consequence of the loss of membrane integrity rather than direct inhibition of cell wall synthesis enzymes.

Inhibition of nucleic acid synthesis is a well-established mechanism for antibiotics like quinolones, which target DNA gyrase, and rifamycins, which inhibit RNA polymerase. Based on current research, this is not the identified mode of action for this compound. The elucidated mechanism points away from the inhibition of intracellular processes like DNA or RNA synthesis and towards a more direct assault on the bacterial cell membrane asm.orgnih.gov.

The core antibacterial mechanism of this compound lies in its ability to disrupt the integrity and function of the bacterial cytoplasmic membrane. Research has definitively identified pyrrolomycins, including this compound (also referred to as pyrrolomycin D in some studies), as highly potent membrane-depolarizing agents asm.orgnih.govresearchgate.net.

The specific mechanism is that of a protonophore. This compound acts as a proton shuttle, transporting protons across the bacterial membrane and thereby dissipating the crucial proton motive force. This action effectively uncouples the process of oxidative phosphorylation, which is the primary means of energy (ATP) generation in many bacteria. This disruption of the proton gradient is catastrophic for the cell, leading to a rapid cessation of essential functions and cell death. Studies using artificial bilayer lipid membranes and potentiometric probes have demonstrated that pyrrolomycins C and D are exceptionally powerful in this regard, proving to be an order of magnitude more active than the conventional chemical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP) asm.orgnih.gov.

This compound's mechanism is not characterized by the targeting of a specific bacterial metabolic enzyme in a pathway such as folate synthesis. Instead, it targets the overarching process of cellular energy metabolism by disrupting the membrane potential required for ATP synthesis asm.orgnih.gov. By acting as a protonophore, it collapses the electrochemical gradient that drives ATP synthase, thus inhibiting energy production in a manner that is fundamental and difficult for the bacterium to bypass. While some related compounds like Pyrrolomycin F2a have been suggested to inhibit protein synthesis, the definitive mechanism for this compound is membrane depolarization nih.govontosight.ai.

Antitumor Activity Research of this compound and its Analogues

Many natural products that exhibit potent antimicrobial properties are also investigated for their potential as anticancer agents, as they often target fundamental cellular processes mdpi.comnih.gov. The pyrrolomycin class of compounds is no exception. While detailed clinical studies are not available in the provided search results, preliminary research and the activities of related compounds suggest this is a valid area of investigation.

For example, Pyrrolomycin F2a, a related natural product, has been found to exhibit cytotoxic activity against certain cancer cell lines ontosight.ai. The acute toxicity of pyrrolomycin D has been noted in mice, which is an important parameter in preclinical evaluation for any therapeutic use nih.gov. Furthermore, the broader category of antimicrobial peptides and synthetic analogues, which can also act on cell membranes, have been studied for their selective cytotoxicity against neoplastic cells nih.gov. The development of synthetic analogues of natural products is a common strategy to enhance potency and selectivity against cancer cells mdpi.comnih.gov. Although specific antitumor studies focusing on this compound are not extensively detailed in the search results, its potent biological activity and classification as a pyrrolomycin antibiotic make it and its analogues potential candidates for future anticancer research ontosight.aiescholarship.org.

In Vitro Cytostatic and Cytotoxic Activity in Established Cancer Cell Lines

The evaluation of a compound's cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects against various cancer cell lines is a foundational step in anticancer drug discovery. nih.gov This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. japsonline.comresearchgate.net

For the broader class of pyrrolomycins, some anticancer activity has been reported. For instance, studies on pyrrolomycins F demonstrated anticancer activity at the submicromolar level against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines, with minimal effects on a normal human epithelial cell line (hTERT RPE-1). nih.govresearchgate.netunipa.it This suggests a degree of selectivity for cancer cells within this compound class. Other related compounds, such as pyrrolomycin C, have also been noted for their potential anticancer properties. ontosight.ai

Table 1: Representative Cytotoxic Activity of Related Pyrrolomycin Compounds This table includes data for related pyrrolomycin compounds to provide context, as specific data for this compound is not available.

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrrolomycins F | HCT116 (Colon Carcinoma) | Submicromolar | nih.govresearchgate.netunipa.it |

| Pyrrolomycins F | MCF-7 (Breast Cancer) | Submicromolar | nih.govresearchgate.netunipa.it |

Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. frontiersin.org This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. mdpi.comnih.gov Key regulators include the Bcl-2 family of proteins, which balance pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals. frontiersin.orgmdpi.com

Investigations into some related chemical structures, such as certain pyrrolo[2,3-d]pyrimidine derivatives, have shown an ability to induce apoptosis through the intrinsic pathway, marked by an increased Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3. nih.gov Conversely, research on pyrrolomycins F suggests they may trigger non-apoptotic forms of cell death, characterized by morphological changes like cytoplasm vacuolization. nih.govresearchgate.netunipa.it

There is currently no specific information available from scientific studies describing the molecular mechanisms by which This compound might induce apoptosis in cancer cells. It is unknown whether it activates caspases, modulates Bcl-2 family proteins, or influences either the intrinsic or extrinsic apoptotic pathways.

Cell Cycle Modulation and Growth Arrest Studies

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govfrontiersin.org Many anticancer drugs exert their effects by interfering with cell cycle progression, causing arrest at specific checkpoints (e.g., G1, S, or G2/M), which can prevent cancer cell proliferation and may lead to apoptosis. mdpi.comnih.gov

For example, some anticancer compounds induce G2/M phase arrest by inhibiting tubulin polymerization or activating checkpoint kinases. mdpi.com Others can cause a G1 arrest by inhibiting CDKs like CDK4 and CDK6, which are crucial for the G1-to-S phase transition. nih.govmdpi.com

Specific studies detailing the effects of This compound on cell cycle progression in cancer cells have not been reported in the available literature. Therefore, it is unknown whether it induces cell cycle arrest at any particular phase or modulates the expression or activity of key cell cycle regulatory proteins.

Identification of Molecular Targets and Perturbed Signaling Pathways in Cancer Biology

Identifying the specific molecular targets and signaling pathways affected by a compound is crucial for understanding its mechanism of action. Key pathways in cancer biology include those involved in cell proliferation, survival, DNA repair, and immune response.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt pathway is a central node that promotes cell survival and proliferation, and its inhibition can induce apoptosis. researchgate.netplos.org Cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression, is another important therapeutic target. mdpi.comresearchgate.net The activity of CDK2 can be influenced by the PI3K/Akt pathway. researchgate.netnih.gov

There is no available scientific evidence to suggest that This compound functions as an inhibitor of protein kinases such as CDK2 or components of the PI3K/Akt signaling pathway.

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, distorting its helical structure and inhibiting essential processes like replication and transcription, ultimately leading to cell death. nih.govwikipedia.orgresearchgate.net This mechanism is employed by several well-known chemotherapeutic drugs, including doxorubicin (B1662922) and dactinomycin. wikipedia.orgusp.br

Research into the antibiotic mechanism of pyrrolomycin D has shown that it acts as a protonophore, a potent agent that disrupts the proton gradient across cellular membranes. nih.gov This mechanism, which leads to the uncoupling of oxidative phosphorylation, is distinct from DNA intercalation. There are no studies to indicate that this compound functions by intercalating into DNA or causing direct DNA damage.

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against the antigens of the dying cancer cells. bmbreports.orgmdpi.com ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP, high-mobility group box 1 (HMGB1), and surface-exposed calreticulin. frontiersin.orgd-nb.info These molecules act as adjuvants, helping the immune system to recognize and attack the tumor. mdpi.com

While some anticancer therapies are known to induce ICD, there is no information in the scientific literature to suggest that This compound modulates immunogenic cell death pathways or stimulates the release of DAMPs from cancer cells.

Other Reported Biological Activities

Antifungal Activity Studies of Pyrrole Derivatives

This compound belongs to the chlorinated phenylpyrrole class of antibiotics. While its primary reported activity is antibacterial, the broader family of phenylpyrrole compounds, particularly those with halogen substitutions, has been the subject of significant antifungal research wur.nlnih.gov. Natural and synthetic pyrrole derivatives have demonstrated considerable efficacy against a wide range of fungal pathogens.

A key example is pyrrolnitrin (B93353), a chlorinated phenylpyrrole antibiotic first isolated from Pseudomonas species. Pyrrolnitrin exhibits potent, broad-spectrum antifungal activity against numerous human and plant pathogens, including Ascomycete, Basidiomycete, and Deuteromycete fungi. researchgate.net Its mechanism is understood to involve the disruption of the fungal respiratory chain and mitochondrial function. The antifungal potential of this structural class has led to the development of synthetic fungicides, such as fenpiclonil, which was created through chemical modifications of the pyrrolnitrin template. researchgate.net

Research into synthetic pyrrole derivatives has further confirmed the importance of the phenylpyrrole scaffold for antifungal action. Studies have shown that chloro-substituted phenylpyrroles possess significant activity against phytopathogenic fungi like Botrytis cinerea. mdpi.com The presence and position of chlorine atoms on the molecular structure are often critical for the biological activity of these compounds. researchgate.netmdpi.comnih.gov For instance, a 3,5-dichlorinated derivative was found to be the most active among a series of synthetized compounds tested against B. cinerea. mdpi.com Other research has focused on creating novel phenylpyrrole-substituted tetramic acids, which have shown inhibitory activity against fungi such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. mdpi.com

| Pyrrole Derivative | Fungal Species | Reported Activity / Finding | Source |

|---|---|---|---|

| Pyrrolnitrin | Candida albicans | Minimum Inhibitory Concentration (MIC) < 0.78 µg/mL | |

| Pyrrolnitrin | Cryptococcus neoformans | MIC: 1.56 - 12.5 µg/mL | |

| Pyrrolnitrin | Rhizoctonia solani | Effective antifungal activity | |

| Pyrrolnitrin | Botrytis cinerea | Effective antifungal activity | researchgate.net |

| 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone (3,5-dichloro- derivative) | Botrytis cinerea | Showed the highest antifungal activity in its series | mdpi.com |

| Phenylpyrrole-substituted tetramic acids | Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani | Displayed obvious antifungal activities, with B. cinerea and R. solani being more sensitive. | mdpi.com |

| Neopyrrolomycin | Magnaporthe grisea | Active against a limited number of fungi. | wur.nl |

Investigations into Immunomodulatory Effects

While extensive research on the specific immunomodulatory properties of this compound is not widely available in the literature, investigations into the broader class of phenylpyrrole compounds suggest potential for anti-inflammatory and immunomodulatory activities. google.com The pyrrole structural motif is present in established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating the scaffold's compatibility with anti-inflammatory action.

Patent literature describes phenyl pyrrole aminoguanidine (B1677879) derivatives, which are structurally related to this compound, as having anti-inflammatory properties. google.com These compounds have shown an affinity for melanocortin (MC) receptors. The immunomodulatory action of agonists for these receptors, such as the α-melanocyte-stimulating hormone (α-MSH), is known to include the antagonism of pro-inflammatory cytokines like interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). google.com This suggests a potential mechanism by which certain pyrrole derivatives could exert immunomodulatory effects.

Furthermore, various phenylpyrrole structures have been included in screening assays designed to identify novel small molecule immunomodulators, highlighting the scientific interest in this class of compounds for developing new therapeutic agents that can regulate the immune response. google.com These investigations point to a promising, though not yet fully explored, field of research for this compound and related compounds.

Structure Activity Relationship Sar and Mechanistic Elucidation of Neopyrrolomycin D

Systematic Structural Modification and Biological Activity Evaluation of Neopyrrolomycin (B1210405) D

The core structure of neopyrrolomycin D, featuring a polychlorinated pyrrole (B145914) ring linked to a dichlorophenol, serves as a template for systematic modification. Research in this area focuses on synthesizing analogues to probe the importance of various substituents and structural motifs. While extensive modifications of this compound itself are not widely detailed, studies on the broader class of pyrrolomycins provide significant insights.

One prominent strategy involves scaffold hopping, where the central pyrrole ring is replaced with other heterocyclic systems to explore new chemical space while retaining key interaction features. For instance, a study focused on designing and synthesizing substituted pyrazoles as pyrrolomycin analogues to target biofilm formation in Staphylococcus aureus. nih.gov In this research, two series of pyrazole (B372694) derivatives were created and evaluated for their antibacterial potency against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

The biological evaluation of these systematically modified compounds reveals critical data on how structural changes impact efficacy. Key findings from the evaluation of pyrazole-based pyrrolomycin analogues demonstrated that specific substitution patterns led to potent antibacterial activity, with some analogues showing exceptional potency against vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov

| Compound | Key Structural Features | Activity against MRSA (MIC) | Activity against VISA (MIC) | Biofilm Reduction | Metabolic Stability |

|---|---|---|---|---|---|

| 17d | Substituted Pyrazole Core | 0.0625 µg/mL | 0.0313 µg/mL | Not specified | Not specified |

| 17h | Substituted Pyrazole Core | Potent | Not specified | Significant | Stable in human liver microsomes |

| 17a | Substituted Pyrazole Core | Potent | Not specified | Not specified | Not specified |

Identification of Critical Pharmacophoric Elements for Potency and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, identifying these critical elements is key to understanding their mechanism and designing more effective derivatives. The concept of a pharmacophore is central to rational drug design, allowing for the virtual screening of compound libraries and the design of novel molecules with desired activities. dovepress.commdpi.com

Based on the structure of this compound and SAR data from related compounds, several pharmacophoric features are considered critical:

Halogen Atoms: The extensive chlorination on both the pyrrole and phenyl rings is a hallmark of the pyrrolomycin class. These atoms significantly influence the compound's electronic properties and lipophilicity, which are crucial for membrane transport and target interaction.

Aromatic Systems: The pyrrole and phenyl rings provide a rigid scaffold for the presentation of other functional groups. These rings are likely involved in π-π stacking or hydrophobic interactions within the biological target site.

Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a key hydrogen bond donor, a feature often critical for anchoring a ligand into its binding site.

Pharmacophore models can be generated based on the structure of a known ligand or the active site of a target protein. nih.govmdpi.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For the pyrrolomycin class, a validated pharmacophore model would serve as a powerful tool for screening new chemical entities with potentially superior potency and selectivity. nih.gov

Rational Design of this compound Analogues Based on SAR Data

Rational drug design leverages SAR data to create new molecules with improved properties. The goal is to enhance potency against the intended target while minimizing off-target effects and improving pharmacokinetic profiles. For this compound, SAR findings guide specific modifications. For example, the success of pyrazole analogues in inhibiting bacterial biofilms suggests that replacing the pyrrole core can be a fruitful strategy. nih.gov

Design strategies based on SAR data for pyrrole-containing compounds often include:

Modification of Ring Substituents: Altering the number and position of chlorine atoms on the phenyl and pyrrole rings could fine-tune the electronic and steric properties of the molecule to optimize target binding.

Scaffold Hopping: As demonstrated with pyrazole analogues, replacing the central pyrrole with other bioisosteric rings can lead to compounds with novel properties, potentially overcoming resistance mechanisms or improving metabolic stability. nih.gov

Functional Group Modification: The phenolic -OH group could be modified to alter its hydrogen-bonding capability or to introduce a prodrug moiety for improved delivery.

These rationally designed analogues are then synthesized and subjected to biological evaluation, creating an iterative cycle of design, synthesis, and testing that progressively refines the compounds toward a desired therapeutic profile. nih.govmdpi.com

Application of Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the molecular mechanisms underlying the activity of compounds like this compound. These methods allow for the visualization of drug-target interactions at an atomic level and the prediction of binding affinities, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for hypothesis-driven drug design, as it can elucidate key binding interactions and help rationalize observed SAR data. nih.govresearchgate.net For this compound, which has potent antibacterial activity, a likely biological target would be an essential enzyme in bacterial metabolism or cell wall synthesis. nih.gov

A typical molecular docking workflow involves:

Target Preparation: Obtaining the 3D crystal structure of the biological target (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and assigning charges. mdpi.com

Ligand Preparation: Generating a 3D conformation of this compound or its analogues and assigning appropriate chemical properties.

Docking Simulation: Using software to place the ligand into the active site of the target protein and scoring the different binding poses based on a scoring function that estimates binding affinity. researchgate.net

The results of docking simulations can reveal specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, providing a structural basis for its biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. aimspress.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com

In a 3D-QSAR study of this compound analogues, the process would be:

Data Set Preparation: A series of this compound analogues with experimentally measured biological activities (e.g., MIC values) is collected.

Molecular Alignment: The 3D structures of the compounds are aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields (for CoMFA) are calculated around the aligned molecules. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov

Model Generation: A statistical method, typically Partial Least Squares (PLS), is used to build a model that correlates the variations in the calculated fields with the variations in biological activity. nih.govfrontiersin.org

The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby providing a clear guide for the design of new, more potent analogues. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Unlike the static picture from molecular docking, MD simulations account for the flexibility of both the protein and the ligand, offering deeper insights into the stability of the complex. researchgate.netmdpi.com Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. researchgate.net

Following MD simulations, binding free energy can be calculated to provide a more accurate estimation of the binding affinity than docking scores alone. Common methods include:

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)

Linear Interaction Energy (LIE) researchgate.netresearchgate.net

These methods calculate the energy of the ligand-protein complex and the individual components in solution, allowing for the determination of the free energy of binding (ΔG_bind). nih.gov These calculations are computationally intensive but offer a high level of accuracy, making them valuable for ranking potential drug candidates and refining lead compounds. researchgate.net

Future Research Directions and Translational Perspectives for Neopyrrolomycin D

Exploration of Novel Biosynthetic Enzymes and Engineered Pathways for Analog Diversification

Future research will likely focus on the exploration and characterization of novel biosynthetic enzymes involved in the production of neopyrrolomycin (B1210405) D and related compounds. Understanding the enzymatic machinery responsible for the unique halogenation and pyrrole (B145914) formation will be crucial. Techniques such as genome mining of producing organisms, like Streptomyces species, can reveal novel gene clusters encoding for potentially useful enzymes. researchgate.net These enzymes, including halogenases, oxidases, and methyltransferases, could then be harnessed for engineered biosynthesis. mpg.de

By employing synthetic biology and metabolic engineering approaches, researchers can create engineered pathways for the diversification of neopyrrolomycin D analogs. mdpi.comdtu.dk This involves the heterologous expression of biosynthetic genes in more tractable host organisms like E. coli or yeast. mdpi.com Pathway-level recombination and enzyme-level modifications, such as domain swapping and site-specific mutagenesis, can be used to generate novel derivatives with potentially improved bioactivity or altered specificity. researchgate.net The development of microbial platforms programmable for the synthesis of various biological skeletons could bypass the need to identify natural pathways for every desired analog. dtu.dk

Development of Green and Scalable Synthetic and Semi-Synthetic Routes for Production

A significant area for future research is the development of environmentally friendly and economically viable methods for producing this compound and its analogs. Green chemistry principles, which aim to reduce pollution and create cost-effective and safe processes, will be central to this effort. researchgate.net This includes the use of less hazardous solvents and reagents, and designing syntheses that minimize by-products. researchgate.net

For instance, research into scalable synthetic routes might explore novel catalytic methods, such as gold-catalyzed reactions, to efficiently construct the core chemical structures. researchgate.net Additionally, developing semi-synthetic approaches, where a naturally produced precursor is chemically modified, could offer a more direct route to a variety of analogs. The optimization of reaction conditions, such as using microwave-assisted organic synthesis, could also lead to more efficient and scalable production processes. jst.go.jp

Comprehensive Characterization of Cellular and Molecular Targets and Modes of Action

A critical avenue for future investigation is the detailed elucidation of the cellular and molecular targets of this compound. While it is known to possess antimicrobial properties, the precise mechanisms by which it exerts these effects are not fully understood. scispace.comebi.ac.uk Identifying the specific proteins, enzymes, or cellular pathways that this compound interacts with is essential for understanding its biological activity and for the rational design of more potent and selective analogs. guidetopharmacology.org

Future studies will likely employ a range of biochemical and molecular biology techniques to pinpoint these targets. This could involve affinity chromatography to isolate binding partners, as well as genetic screens to identify genes that confer resistance or sensitivity to the compound. Understanding the mode of action may also involve investigating its effects on cellular processes such as membrane integrity, DNA replication, or protein synthesis. wur.nl For example, studies on related phenylpyrrole fungicides have indicated that they can affect glucose metabolism and membrane function. scispace.comwur.nl

Investigation of Synergistic Effects in Combination Therapies with this compound and its Analogues

An exciting prospect for the translational application of this compound is its use in combination with other therapeutic agents. nih.gov Combination therapies can offer several advantages, including synergistic effects where the combined therapeutic outcome is greater than the sum of the individual effects, the potential to overcome drug resistance, and the ability to use lower doses of each compound, thereby reducing toxicity. nih.govnih.gov

Future research should explore the synergistic potential of this compound and its analogs with existing antibiotics, antifungals, or anticancer drugs. mdpi.com Such studies would involve in vitro and in vivo models to assess the efficacy of different drug combinations against various pathogens or cancer cell lines. nih.govnih.gov Elucidating the mechanisms behind any observed synergy will be crucial, as it could involve multi-target effects, modulation of pharmacokinetic properties, or impairment of resistance mechanisms. nih.gov

Application of Advanced Systems Biology and Omics Approaches in Elucidating Complex Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on advanced systems biology and omics approaches. frontiersin.orgnumberanalytics.com These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of cellular components, providing a comprehensive picture of how a compound affects a biological system. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.